[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl](4-phenylcyclohexylidene)acetonitrile
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Overview
Description
2-[4-(2-OXO-2H-CHROMEN-3-YL)-1,3-THIAZOL-2-YL]-2-(4-PHENYLCYCLOHEXYLIDENE)ACETONITRILE is a complex organic compound that features a unique combination of chromen, thiazole, and phenylcyclohexylidene moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2-OXO-2H-CHROMEN-3-YL)-1,3-THIAZOL-2-YL]-2-(4-PHENYLCYCLOHEXYLIDENE)ACETONITRILE typically involves multi-step reactions. One common method includes the condensation of 2-oxo-2H-chromen-3-carbaldehyde with thiosemicarbazide to form the thiazole ring. This intermediate is then reacted with 4-phenylcyclohexylideneacetonitrile under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the reaction conditions to maximize yield and purity. This includes controlling temperature, solvent choice, and reaction time. The use of catalysts and purification techniques such as recrystallization or chromatography may also be employed to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2-[4-(2-OXO-2H-CHROMEN-3-YL)-1,3-THIAZOL-2-YL]-2-(4-PHENYLCYCLOHEXYLIDENE)ACETONITRILE can undergo various chemical reactions, including:
Oxidation: The chromen moiety can be oxidized to form corresponding quinones.
Reduction: The nitrile group can be reduced to primary amines.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated using reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Primary amines and other reduced forms.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
2-[4-(2-OXO-2H-CHROMEN-3-YL)-1,3-THIAZOL-2-YL]-2-(4-PHENYLCYCLOHEXYLIDENE)ACETONITRILE has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to the chromen moiety.
Medicine: Studied for its potential anticancer and antimicrobial properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-[4-(2-OXO-2H-CHROMEN-3-YL)-1,3-THIAZOL-2-YL]-2-(4-PHENYLCYCLOHEXYLIDENE)ACETONITRILE involves interaction with various molecular targets. The chromen moiety can intercalate with DNA, disrupting replication and transcription processes. The thiazole ring can interact with enzymes, inhibiting their activity. These interactions lead to the compound’s biological effects, such as anticancer activity .
Comparison with Similar Compounds
Similar Compounds
- 2-Oxo-2H-chromen-7-yl 4-chlorobenzoate
- 2H/4H-Chromenes
- 3-(2-(4-(2-Oxo-2H-chromen-3-yl)thiazol-2-yl)hydrazono)indolin-2-ones
Uniqueness
2-[4-(2-OXO-2H-CHROMEN-3-YL)-1,3-THIAZOL-2-YL]-2-(4-PHENYLCYCLOHEXYLIDENE)ACETONITRILE is unique due to its combination of chromen, thiazole, and phenylcyclohexylidene moieties, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C26H20N2O2S |
---|---|
Molecular Weight |
424.5 g/mol |
IUPAC Name |
2-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]-2-(4-phenylcyclohexylidene)acetonitrile |
InChI |
InChI=1S/C26H20N2O2S/c27-15-22(19-12-10-18(11-13-19)17-6-2-1-3-7-17)25-28-23(16-31-25)21-14-20-8-4-5-9-24(20)30-26(21)29/h1-9,14,16,18H,10-13H2 |
InChI Key |
UAVAEQVKGGLESU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=C(C#N)C2=NC(=CS2)C3=CC4=CC=CC=C4OC3=O)CCC1C5=CC=CC=C5 |
Origin of Product |
United States |
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